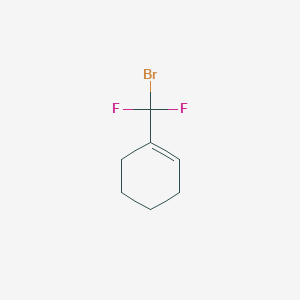

1-(Bromodifluoromethyl)cyclohex-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated cyclohexenes can be achieved through a two-directional approach, starting from acetonide-protected diols. This method involves a double cross-metathesis reaction followed by electrophilic fluorination, leading to diastereomeric diols suitable for further transformation into cyclohexenes via ring-closing metathesis (Purser et al., 2008).

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexenes, such as 1,2,3,4,5,6-hexafluorocyclohexane, demonstrates a high degree of polarization due to the clustering of electronegative fluorine atoms. This structure results in a significant molecular dipole, unusual for aliphatic compounds, and influences the compound's physical and chemical properties (Keddie et al., 2015).

Chemical Reactions and Properties

1-(Bromodifluoromethyl)cyclohex-1-ene and its analogues undergo various chemical reactions, including intramolecular ene reactions leading to trans-disubstituted cyclohexanes (Tietze & Beifuss, 1988), and bromo-amination, allowing for the selective functionalization of the cyclohexane system (Fujioka et al., 2006).

Physical Properties Analysis

The physical properties of related compounds, such as polyfluoro-1,2-epoxycyclohexanes, are influenced by their molecular structure. For example, the presence of fluorine atoms affects the compound's boiling point, solubility, and density. The synthesis and reactivity of these compounds demonstrate the impact of fluorine substitution on physical properties (Coe et al., 1982).

Chemical Properties Analysis

The chemical properties of 1-(Bromodifluoromethyl)cyclohex-1-ene derivatives are characterized by their reactivity towards various nucleophiles and electrophiles. Studies on the synthesis and reactivity of similar compounds highlight the influence of the bromodifluoromethyl group on the compound's chemical behavior (Martin et al., 1995).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Preparation of Cyclohexene Derivatives

Studies have shown methods for preparing various cyclohexene derivatives, demonstrating the versatility of cyclohexene compounds in organic synthesis. For instance, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile explores safety and waste disposal in synthesizing cyclohexene derivatives, highlighting the compound's role in generating valuable chemical intermediates (Lujan-Montelongo & Fleming, 2014).

Liquid-Liquid Separation Techniques

Research on the liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane using ionic liquids underscores the importance of cyclohexene derivatives in separation processes. The study provides insights into the selectivity and solute distribution ratios beneficial for chemical separation processes (Karpińska, Wlazło, & Domańska, 2017).

Advanced Organic Synthesis and Material Science

Synthesis of Difluorinated Compounds

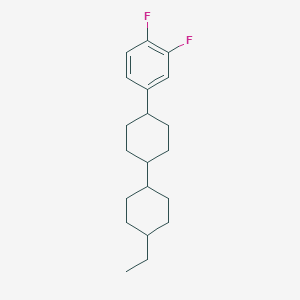

The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected diols via a two-directional approach involving cross-metathesis and electrophilic fluorination illustrates the application of cyclohexene derivatives in creating difluorinated compounds. This research could serve as a foundation for developing novel synthetic routes for fluorinated cyclohexene derivatives (Purser et al., 2008).

Development of Liquid Crystalline Materials

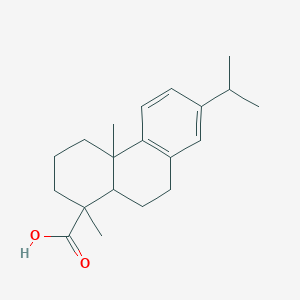

The synthesis and chemical transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives indicate the potential of cyclohexene compounds in creating new materials with unique properties. This research may inspire the development of materials based on "1-(Bromodifluoromethyl)cyclohex-1-ene" for applications in displays, sensors, and other technologies (Bezborodov, Lapanik, & Sasnouski, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is noted as a specialty product for proteomics research applications , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

Studies on related compounds provide insights into potential reactivity and functionalization pathways. For instance, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes in the presence of phenols leads to a domino transformation involving O-H/C-H bond functionalization.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromodifluoromethyl)cyclohex-1-ene is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

properties

IUPAC Name |

1-[bromo(difluoro)methyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZWHYAFYTIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371248 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromodifluoromethyl)cyclohex-1-ene | |

CAS RN |

117711-60-1 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)